![molecular formula C12H14Cl2N2O B3088435 [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride CAS No. 1185299-37-9](/img/structure/B3088435.png)
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride
Overview
Description
“[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride” is a chemical compound with the molecular formula C12H14Cl2N2O and a molecular weight of 273.16. It is commonly used in research and development .
Molecular Structure Analysis
The InChI code for “[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride” is 1S/C12H12N2O.2ClH/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10;;/h1-8H,9,13H2;2*1H . This indicates the presence of a pyridinylmethoxy group attached to a phenylamine, along with two chloride ions.Physical And Chemical Properties Analysis
“[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride” is a solid at room temperature . The compound is stable under normal conditions and can be stored at room temperature .Scientific Research Applications
G-Quadruplex DNA Stabilization : Pyridyl polyoxazoles, related to [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride, have shown potential in stabilizing G-quadruplex DNA structures, which is significant for anticancer activity. Specifically, macrocycles with amines either directly attached to or separated from the phenyl ring by two methylene groups demonstrated notable cytotoxic activity in tumor cell lines (Blankson et al., 2013).
Synthesis of Novel Derivatives : Research has been conducted on the synthesis of new derivatives of 2-aminomethyloxazolo[5,4-b]pyridine, which can be achieved through nucleophilic substitution with various amines. This synthesis demonstrates the versatility of [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride in forming new compounds (Palamarchuk et al., 2019).
Metal-Free Photoredox Catalysis : The amino group, similar to [2-(2-Pyridinylmethoxy)phenyl]amine, is a key motif in organic chemistry. A metal-free photoredox strategy for forming C(sp3)–C(sp) and C(sp3)–C(sp2) bonds from redox-activated primary amine derivatives showcases the potential of [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride in catalysis (Ociepa et al., 2018).
Chemical Delivery System for Anticancer Drugs : A study has utilized a 1, 4‐dihydropyridine ⇌ pyridinium salt type redox system, which is similar in structure to [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride, for delivering anticancer drugs to the brain. This approach is particularly significant for site-specific and sustained drug delivery (El-Sherbeny et al., 2003).
Antibacterial Activity and Peptide Synthesis : Various derivatives of [2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride have been synthesized and characterized for their bactericidal activity against specific bacterial species. Additionally, these compounds have shown potential in peptide synthesis, further demonstrating their versatility in different chemical domains (Kaila et al., 2015).
Mechanism of Action
Target of Action
Amines, the class of compounds to which it belongs, are known to interact with various biological targets, including receptors and enzymes .
Mode of Action
Amines typically interact with their targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic effects .
Biochemical Pathways
Amines can participate in a variety of biochemical reactions, including transamination and decarboxylation .
Pharmacokinetics
They are typically metabolized in the liver and excreted in the urine .
properties
IUPAC Name |
2-(pyridin-2-ylmethoxy)aniline;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.2ClH/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10;;/h1-8H,9,13H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MIJDDIMQMYTBGD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N)OCC2=CC=CC=N2.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.15 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[2-(2-Pyridinylmethoxy)phenyl]amine dihydrochloride | |
CAS RN |
1185299-37-9 | |
Record name | 2-[(pyridin-2-yl)methoxy]aniline dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.